![molecular formula C22H25N3O5S B2937773 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 897610-89-8](/img/structure/B2937773.png)
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives can exhibit a wide range of biological activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, piperazine derivatives are often synthesized through various methods including alkylation, acylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and others .Scientific Research Applications
Alzheimer’s Disease Neuroprotection
This compound has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). It has shown potential as an acetylcholinesterase inhibitor (AChEI), which is a therapeutic target for increasing central cholinergic neurotransmission in AD patients . In vivo studies have demonstrated its ability to ameliorate behavioral and neurochemical alterations induced by neurotoxic agents .
Antibacterial Activity
Piperazine derivatives, including this compound, have been reported to exhibit antibacterial properties. The incorporation of the piperazine moiety into biologically active compounds has been accomplished through a Mannich reaction, which is known to positively modulate the pharmacokinetic properties of drug substances . This suggests potential applications in developing new antibacterial agents.
Antioxidant Enzyme Modulation
In addition to its neuroprotective role, this compound has been associated with the modulation of endogenous antioxidant enzymes. It has been shown to restore the levels of enzymes like GST, GPx, GR, and GSH, which are crucial for preventing oxidative stress-related damage .
Lipid Peroxidation and Protein Damage Prevention
The compound has demonstrated efficacy in preventing lipid peroxidation and protein damage, which are common pathological features in various neurodegenerative disorders. By inhibiting these processes, the compound could contribute to the protection of neuronal cells .
Acetylcholinesterase Inhibition
As an AChEI, this compound has been found to lower acetylcholinesterase activity, which is beneficial in conditions where there is a need to increase the levels of acetylcholine, such as in AD .
Psychoactive Substance Research
The piperazine ring, a component of this compound, is also found in psychoactive substances used for recreational purposes. While this application is not therapeutic, it highlights the diverse chemical properties and potential uses of piperazine derivatives in various fields, including neuroscience research .
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft and thus enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced cholinergic neurotransmission, which plays a crucial role in memory and learning processes .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels in the synaptic cleft . This can lead to improvements in cognitive functions such as memory and learning, which are associated with cholinergic neurotransmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-29-19-8-6-18(7-9-19)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-4-2-3-5-20(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANIZWIVTVKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide |
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